5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry SAR Physicochemical Properties

Researchers seeking novel antimicrobial or oral drug leads face supply of structurally precise oxadiazoles. 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 18233-09-5) resolves this with a unique ortho-ethoxyphenyl substitution, calculated LogP 1.4 and TPSA 74.2 for oral bioavailability. • Unique ortho-ethoxyphenyl scaffold avoids potency loss from positional isomerism. • Free amine enables synthesis of chemical probes for target ID. • Ready stock for immediate dispatch.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 18233-09-5
Cat. No. B099586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS18233-09-5
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NN=C(O2)N
InChIInChI=1S/C10H11N3O2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
InChIKeyXHIFSPYKQYEHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine: Sourcing & Baseline


5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 18233-09-5) is a 2-amino-substituted 1,3,4-oxadiazole derivative [1]. This heterocyclic building block, characterized by an ethoxyphenyl group at the 5-position, is commonly employed in medicinal chemistry and agrochemical research as a core scaffold for lead generation and structure-activity relationship (SAR) studies . Its calculated physicochemical properties include a molecular weight of 205.21 g/mol, a predicted density of 1.23 g/cm³, and a topological polar surface area (PSA) of 74.2 Ų, which are foundational for drug-likeness assessment [2].

Workflow

Lead generation and SAR expansion in medicinal chemistry

Scaffold Role

2-amino-1,3,4-oxadiazole core with ortho-ethoxy substitution

Property Context

Calculated physicochemical profile supports drug-likeness assessment

Substitution Not Recommended for SAR


While the 1,3,4-oxadiazole class is known for a broad spectrum of biological activities [1], the specific placement of the 2-ethoxyphenyl group on 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine dictates its unique steric and electronic profile, which can drastically alter target binding affinity and selectivity [2]. Generic substitution with other in-class oxadiazoles (e.g., unsubstituted phenyl or para-substituted analogs) is likely to fail in SAR campaigns, as even minor positional changes of the ethoxy group on the phenyl ring can lead to significant losses in potency [3]. The following evidence quantifies the specific molecular and supply chain attributes that differentiate this exact compound.

Positional sensitivity

Ortho-ethoxy placement influences steric and electronic properties; para-substituted isomers may shift SAR outcomes.

Generic oxadiazole mismatch

Unsubstituted or differently substituted oxadiazoles can alter target binding and selectivity in screening campaigns.

Potency drift

Minor changes to the ethoxy group position may result in potency losses; class-level activity does not guarantee equivalence.

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine: Differentiation Guide


Ortho-Ethoxy Advantage in LogP & PSA

The ortho-ethoxy substitution on the phenyl ring of 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine yields a distinct physicochemical profile compared to its para-substituted isomer, 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 90840-51-0) . Specifically, the ortho-substituted compound exhibits a calculated XLogP3 of 1.4, which is lower than the predicted values for some more lipophilic analogs, and a topological polar surface area (TPSA) of 74.2 Ų [1]. This LogP/TPSA combination is often associated with a favorable balance of membrane permeability and aqueous solubility, a critical parameter in early drug discovery.

Ortho-ethoxy LogP & PSA
Cross-study context
Target: XLogP3 1.4, TPSA 74.2 Ų Comparator: para-isomer profile differs (ortho vs. para substitution)
Reported physicochemical profile may support permeability-solubility balance assessment.
Calculated values; experimental confirmation recommended for specific assay conditions.
Medicinal Chemistry SAR Physicochemical Properties

Solubility Advantage over High-LogP Oxadiazoles

The balance of an ethoxyphenyl group with a free 2-amine moiety provides 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine with a LogP (1.4) that is substantially lower than many commonly explored 1,3,4-oxadiazole drug candidates which often have LogP > 3 [1]. In contrast, the calculated LogP for the more hydrophobic 2,5-diphenyl-1,3,4-oxadiazole is approximately 3.5, suggesting a significant difference in aqueous solubility and potential for non-specific binding. This lower LogP value is a critical differentiator for researchers prioritizing compounds with improved solubility profiles for in vitro and in vivo assays.

LogP vs. high-LogP analogs
Class-level inference
Calculated XLogP3: 1.4
Lower lipophilicity may support aqueous solubility screening relative to high-LogP oxadiazoles.
Class comparison based on computed data; verify solubility experimentally.
Drug Discovery Biophysics Pharmacokinetics

Antimicrobial Activity Profile

Research on the 1,3,4-oxadiazole scaffold has demonstrated that derivatives like 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine exhibit significant antimicrobial activity [1]. The 1,3,4-oxadiazole class is known for its broad-spectrum antimicrobial potential, with many compounds showing Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains [2]. While direct comparative data for this exact compound is limited, its structural features align with active analogs, positioning it as a valuable starting point for antimicrobial drug discovery programs .

Antimicrobial potential
Class-level
Oxadiazole class with documented antimicrobial activity; specific MIC not reported
Supports antimicrobial screening library inclusion; direct experimental data needed.
Class-level SAR suggests potential; confirm with in vitro assays.
Antimicrobial Research Antibacterial Infectious Disease

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine: Application Scenarios


Solubility & Permeability Balance for Lead Optimization

Medicinal chemists can utilize 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine as a core scaffold for lead optimization, particularly when seeking to improve aqueous solubility without sacrificing membrane permeability. The compound's calculated LogP of 1.4 and TPSA of 74.2 Ų place it in a favorable physicochemical space for oral drug candidates [1]. It serves as a strategic alternative to more lipophilic oxadiazole cores that often suffer from poor solubility and high plasma protein binding, which can complicate preclinical development [2].

Antimicrobial Screening for Novel Scaffolds

Given the well-documented antimicrobial potential of 1,3,4-oxadiazole derivatives, this compound is a prime candidate for inclusion in focused screening libraries against drug-resistant bacterial and fungal strains [1]. Its unique ortho-ethoxyphenyl substitution differentiates it from other oxadiazoles, potentially leading to the discovery of novel hits with a distinct mechanism of action or resistance profile compared to existing antimicrobial agents [2].

2-Amino Oxadiazole Probe Development

The free 2-amine group on the oxadiazole ring of 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine provides a convenient handle for further chemical derivatization. This makes the compound an ideal starting material for the synthesis of more complex probes, such as biotinylated or fluorescently labeled analogs, for target identification and mechanism of action studies [1]. The presence of the ethoxy group offers an additional point of diversification through electrophilic aromatic substitution or cross-coupling reactions [2].

Agrochemical Intermediate for Novel Pesticides

The 1,3,4-oxadiazole scaffold is also prevalent in agrochemical research due to its pesticidal and fungicidal properties [1]. 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine can serve as a key intermediate in the development of novel crop protection agents, where its specific substitution pattern may confer improved selectivity or environmental fate compared to legacy oxadiazole-based pesticides [2].

Application
Selection Property
Validation Focus
Solubility-permeability lead optimization
LogP/TPSA balance profile
Permeability and solubility assay validation
Antimicrobial screening libraries
Ortho-ethoxy oxadiazole scaffold
MIC determination and strain-panel profiling
2-Amino oxadiazole probe development
Free amine handle for derivatization
Bioconjugation and probe stability assessment
Agrochemical intermediate research
1,3,4-Oxadiazole core for crop protection
Pesticidal activity and environmental fate screening

Technical Documentation Hub

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